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molecular formula C15H14O2 B349261 2,3-diphenylpropanoic acid CAS No. 3333-15-1

2,3-diphenylpropanoic acid

Cat. No. B349261
M. Wt: 226.27g/mol
InChI Key: PCRICPYPVZKEBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07138529B2

Procedure details

EDCI (59 mg; 0.308 mmol) was added to a solution of 2-Amino-3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene (25 mg; 0.152 mmol) and 2,3-diphenylpropionic acid (70 mg; 0.309 mmol). After stirring for 19 h, the reaction mixture was applied directly to a silica gel column (Merck Silica gel 60; eluent: 10%–33% ethyl acetate/hexanes) to provide 13.0 mg (23%) of N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,2-diphenyl-acetamide as a white solid. EI-HRMS m/e calcd for C22H18N2OS (M+H+) 358.1140, found 358.1140.
Name
Quantity
59 mg
Type
reactant
Reaction Step One
Quantity
25 mg
Type
reactant
Reaction Step One
Quantity
70 mg
Type
reactant
Reaction Step One
[Compound]
Name
ethyl acetate hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CCN=C=NCCCN(C)C.[NH2:12][C:13]1[S:17][C:16]2[CH2:18][CH2:19][CH2:20][C:15]=2[C:14]=1[C:21]#[N:22].[C:23]1([CH:29]([CH2:33][C:34]2[CH:39]=[CH:38][CH:37]=[CH:36]C=2)[C:30]([OH:32])=O)[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1>>[C:21]([C:14]1[C:15]2[CH2:20][CH2:19][CH2:18][C:16]=2[S:17][C:13]=1[NH:12][C:30](=[O:32])[CH:29]([C:23]1[CH:24]=[CH:25][CH:26]=[CH:27][CH:28]=1)[C:33]1[CH:34]=[CH:39][CH:38]=[CH:37][CH:36]=1)#[N:22]

Inputs

Step One
Name
Quantity
59 mg
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Name
Quantity
25 mg
Type
reactant
Smiles
NC1=C(C2=C(S1)CCC2)C#N
Name
Quantity
70 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C(C(=O)O)CC1=CC=CC=C1
Step Two
Name
ethyl acetate hexanes
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 19 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
C(#N)C=1C2=C(SC1NC(C(C1=CC=CC=C1)C1=CC=CC=C1)=O)CCC2
Measurements
Type Value Analysis
AMOUNT: MASS 13 mg
YIELD: PERCENTYIELD 23%
YIELD: CALCULATEDPERCENTYIELD 23.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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